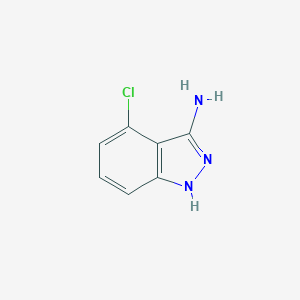

4-chloro-1H-indazol-3-amine

概述

描述

4-chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the class of indazoles Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazol-3-amine typically involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine. This process includes a two-step sequence: regioselective bromination followed by heterocycle formation. The reaction is carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) under mild conditions (60°C) with hydrazine hydrate and sodium acetate .

Industrial Production Methods

For large-scale production, the synthetic method described above can be adapted. The process has been demonstrated on a hundred-gram scale without the need for column chromatography purification, making it economically viable for industrial applications .

化学反应分析

Types of Reactions

4-chloro-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the initial cyclization step.

Sodium Acetate: Acts as a base in the cyclization reaction.

Aprotic Polar Solvents: Such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO).

Major Products Formed

The primary product of the synthesis is this compound itself. further reactions can lead to the formation of various substituted indazole derivatives, which have diverse biological activities .

科学研究应用

Synthesis of 4-Chloro-1H-Indazol-3-Amine

The synthesis of this compound typically involves various methodologies, including cyclization reactions with hydrazine derivatives. A notable synthetic route employs 2,6-dichlorobenzonitrile and hydrazine to form the indazole framework. The process often involves regioselective bromination followed by cyclization, yielding the target compound in moderate to high purity and yield.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2,6-Dichlorobenzonitrile + Hydrazine | Mild heating | 38-45% |

| 2 | Bromination (NBS) | Room temperature | 76-81% |

This method demonstrates an efficient approach to synthesizing this compound, facilitating its use in larger-scale applications such as pharmaceutical development .

Biological Activities

This compound exhibits various biological activities that make it a valuable scaffold in drug discovery. Its derivatives have shown promising results in anti-cancer and anti-HIV research.

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives, including this compound, as anti-cancer agents. For instance, a derivative demonstrated an IC50 value of 5.15 µM against K562 chronic myeloid leukemia cells, indicating significant cytotoxicity while maintaining selectivity towards normal cells .

Anti-HIV Activity

The compound is also a critical fragment in the synthesis of Lenacapavir, a potent capsid inhibitor used in HIV treatment. The synthesis of Lenacapavir involves incorporating the indazole structure to enhance antiviral efficacy .

Case Studies

Several case studies illustrate the applications of this compound in medicinal chemistry:

Case Study 1: Anticancer Research

A series of indazole derivatives were synthesized and tested for their antiproliferative effects. Among them, one derivative showed promising results against multiple cancer cell lines, indicating that modifications to the indazole core can lead to enhanced biological activity .

Case Study 2: HIV Therapeutics

In the development of Lenacapavir, researchers utilized this compound as a key intermediate. This compound's structural properties facilitated its integration into a more complex molecule with significant antiviral activity .

作用机制

The mechanism of action of 4-chloro-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in cancer research, indazole derivatives have been shown to inhibit the activity of tyrosine kinase receptors, leading to the suppression of tumor growth. The compound may also affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway .

相似化合物的比较

Similar Compounds

7-bromo-4-chloro-1H-indazol-3-amine: Used as an intermediate in the synthesis of Lenacapavir.

1H-indazole-3-amine: A core structure in various biologically active compounds.

Uniqueness

4-chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

生物活性

4-Chloro-1H-indazol-3-amine is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a subject of interest for drug development.

Target Interactions

this compound interacts with multiple enzymes and proteins, particularly kinases. Its structure allows it to act as a hinge-binding fragment, which is crucial for inhibiting kinase activity. This inhibition can disrupt several key signaling pathways involved in cell proliferation, apoptosis, and differentiation.

Biochemical Pathways

The compound has been shown to engage with various biochemical pathways. For instance, it can modulate gene expression and cellular metabolism by affecting the activity of critical enzymes such as cytochrome P450. This interaction is essential for the metabolism of drugs and other endogenous compounds.

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation. For example, its derivatives have shown promising results against the K562 cell line, with an IC50 value indicating effective inhibition .

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various animal models, suggesting its utility in treating inflammatory diseases.

- Antibacterial Effects : Preliminary studies suggest that this compound may have antibacterial properties, although further research is needed to confirm these findings.

In Vitro Studies

In vitro experiments have revealed that this compound can induce apoptosis in cancer cells through the modulation of the p53/MDM2 pathway. This leads to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Animal Model Studies

Animal model studies indicate that dosage significantly influences the compound's efficacy and toxicity. Lower doses tend to provide therapeutic benefits, while higher doses may lead to adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound indicates that it is relatively stable under specific laboratory conditions but can degrade when exposed to certain environmental factors. Its molecular weight is approximately 209.68 g/mol, which influences its absorption and distribution within biological systems.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-1H-indazol-3-amine, and what reaction conditions optimize yield?

A metal-free cascade reaction using aromatic aldehydes, this compound, and triethylamine in refluxing ethanol achieves yields of 82–92% for pyrimido[1,2-b]indazole derivatives . Alternatively, regioselective bromination followed by heterocycle formation with hydrazine provides scalable synthesis (38–45% yield) without column chromatography, suitable for gram-scale production . Key parameters include temperature control (reflux), catalyst selection (e.g., triethylamine), and reaction time (3–8 hours).

Q. Which analytical techniques are critical for characterizing this compound derivatives?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for structural validation . NMR and mass spectrometry confirm purity and regiochemistry. For anisotropic displacement analysis, ORTEP for Windows visualizes electron density ellipsoids, aiding in interpreting crystallographic data .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/functionalization of this compound be addressed?

Regioselective bromination at the 7-position (as in Lenacapavir synthesis) requires directing group effects from the chloro substituent. Computational modeling (DFT) predicts electron density distribution to guide reaction design. Experimental validation via LC-MS monitors intermediate formation .

Q. How should researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond lengths/angles may arise from twinning or disordered solvent. Use WinGX’s metric analysis tools to compare geometric parameters with ideal values. SHELXL’s TWIN/BASF commands refine twinned data, while PLATON checks for missed symmetry .

Q. What strategies improve heterocycle formation efficiency in cascade reactions involving this compound?

Optimize solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates. Catalytic additives (e.g., acetic acid) accelerate cyclization. Monitor reaction progress via TLC or in-situ IR to terminate at peak conversion, minimizing side-product formation .

Q. How do substituents (e.g., Cl, Br, methyl) influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (Cl, Br) deactivate the indazole core, requiring Pd-catalyzed conditions for Suzuki-Miyaura coupling. Steric effects from methyl substituents may hinder access to reactive sites, necessitating bulkier ligands (e.g., XPhos) .

Q. What purification methods are viable for large-scale synthesis of this compound derivatives?

Avoid column chromatography by using recrystallization (ethanol/water mixtures) or acid-base extraction. For boronic ester derivatives (e.g., CAS 2189684-53-3), silica-free filtration via activated charcoal removes colored impurities .

Q. How can computational tools predict the mechanistic pathway of cascade reactions involving this compound?

Density Functional Theory (DFT) calculates transition states to identify rate-limiting steps. Compare theoretical NMR shifts with experimental data to validate proposed intermediates .

Q. Methodological Considerations

Q. What protocols ensure accurate anisotropic displacement parameter analysis in crystallography?

ORTEP for Windows generates displacement ellipsoids at 50% probability. Cross-validate thermal parameters with SHELXL’s RIGU restraints to prevent overfitting. Report ADPs in CIF files for reproducibility .

Q. How can researchers validate the formation of pyrazolo[3,4-f]quinoline derivatives from this compound?

Use high-resolution mass spectrometry (HRMS) to confirm molecular ions. X-ray diffraction of single crystals resolves regiochemistry, while 2D NMR (e.g., HSQC, HMBC) assigns proton-carbon correlations .

Key Citations

属性

IUPAC Name |

4-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLXQNVPEHUPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310477 | |

| Record name | 4-chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20925-60-4 | |

| Record name | 20925-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-chloroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。